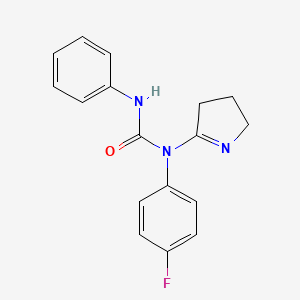
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea, commonly known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPU is a urea derivative that has been synthesized through a multi-step process and has been found to have promising biological activities.
Scientific Research Applications
Cholesterol Biosynthesis Inhibition
One of the primary research applications of compounds related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea is in the study of cholesterol biosynthesis inhibition. Roth et al. (1990) described the synthesis and evaluation of a novel series of compounds for their ability to inhibit HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. Their study provides insights into the structure-activity relationships of these compounds, highlighting the importance of specific substitutions on the pyrrole ring for achieving optimum inhibitory potency (Roth et al., 1990).
Synthesis and Characterization for Potential Applications
Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a heterocycle-based molecule, showcasing its potential in various applications, including as a lead compound for developing new anti-cancer drugs. Their comprehensive analysis involved single crystal X-ray diffraction, FT-IR, NMR, and several other techniques, demonstrating the molecule's stability and reactivity properties (Murthy et al., 2017).
Electrochromic Properties
The electrochromic properties of polymers derived from such compounds have been another area of research. Arslan et al. (2007) investigated a polymer synthesized from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, analyzing its application in electrochromic devices. Their study indicated the potential of these materials in developing devices that can switch colors upon application of voltage, a promising aspect for smart window technologies (Arslan et al., 2007).
Anion Receptor Properties
Another significant application involves the use of fluorinated derivatives as neutral anion receptors. Anzenbacher et al. (2000) described the synthesis of compounds using 3,4-difluoro-1H-pyrrole as a building block, which demonstrated augmented affinities for anions such as fluoride and chloride. This research opens avenues for the development of sensors and devices for detecting anions (Anzenbacher et al., 2000).
Anticancer and Antimicrobial Activities
Compounds structurally similar to this compound have also been investigated for their anticancer and antimicrobial activities. Kocyigit et al. (2018) synthesized a series of chalcone-imide derivatives and assessed their activities against cancer cell lines and microbial strains, demonstrating their potential as therapeutic agents (Kocyigit et al., 2018).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRYRURWXHCNAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)
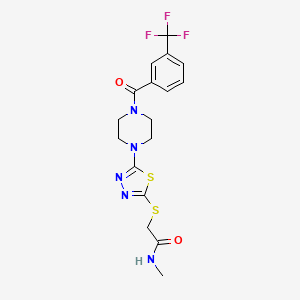
![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)
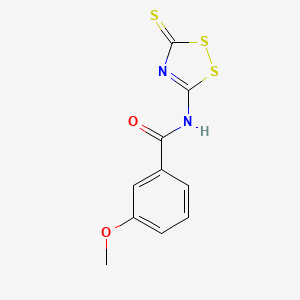

![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379783.png)

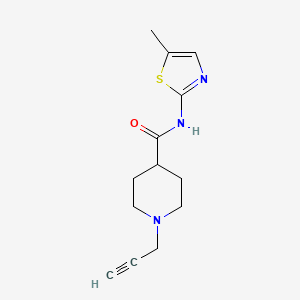
![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)
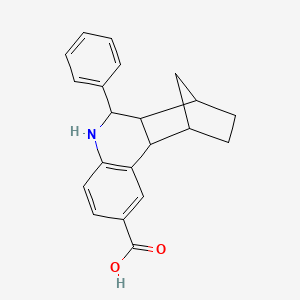
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)